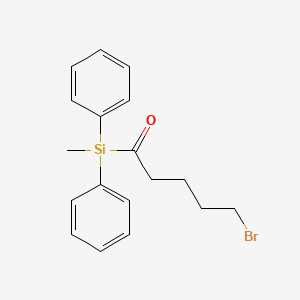![molecular formula C16H22O B12543595 4-(9-Methylbicyclo[3.3.1]nonan-9-yl)phenol CAS No. 656800-89-4](/img/structure/B12543595.png)
4-(9-Methylbicyclo[3.3.1]nonan-9-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(9-Methylbicyclo[331]nonan-9-yl)phenol is an organic compound with the molecular formula C16H22O It features a bicyclo[331]nonane core structure, which is a bicyclic hydrocarbon framework, substituted with a phenol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9-Methylbicyclo[3.3.1]nonan-9-yl)phenol typically involves the following steps:
Formation of the bicyclo[3.3.1]nonane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the methyl group: The methyl group can be introduced via alkylation reactions.
Attachment of the phenol group: This step involves the functionalization of the bicyclo[3.3.1]nonane core with a phenol group, which can be achieved through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
4-(9-Methylbicyclo[3.3.1]nonan-9-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Applications De Recherche Scientifique
4-(9-Methylbicyclo[3.3.1]nonan-9-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(9-Methylbicyclo[3.3.1]nonan-9-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity, receptor binding, and other cellular processes. The bicyclo[3.3.1]nonane core provides structural rigidity, which can influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.3.1]nonane: The parent hydrocarbon structure without the phenol group.
9-Methylbicyclo[3.3.1]nonan-9-ol: A similar compound with a hydroxyl group instead of a phenol group.
Bicyclo[3.3.1]nonan-9-one: A ketone derivative of the bicyclo[3.3.1]nonane core.
Uniqueness
4-(9-Methylbicyclo[3.3.1]nonan-9-yl)phenol is unique due to the presence of both the bicyclo[3.3.1]nonane core and the phenol group, which imparts distinct chemical and biological properties. The combination of these structural features makes it a valuable compound for various research applications.
Propriétés
Numéro CAS |
656800-89-4 |
|---|---|
Formule moléculaire |
C16H22O |
Poids moléculaire |
230.34 g/mol |
Nom IUPAC |
4-(9-methyl-9-bicyclo[3.3.1]nonanyl)phenol |
InChI |
InChI=1S/C16H22O/c1-16(14-8-10-15(17)11-9-14)12-4-2-5-13(16)7-3-6-12/h8-13,17H,2-7H2,1H3 |
Clé InChI |
CPTRAZMQFZYHET-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCCC1CCC2)C3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


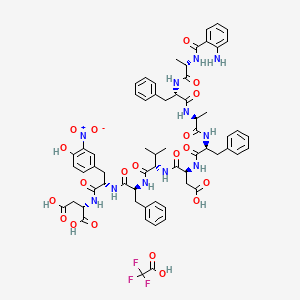
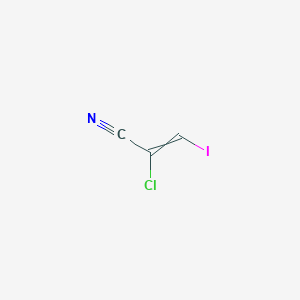
![N,N-Diethyl-4-([1,3]oxazolo[4,5-c]quinolin-2-yl)aniline](/img/structure/B12543533.png)

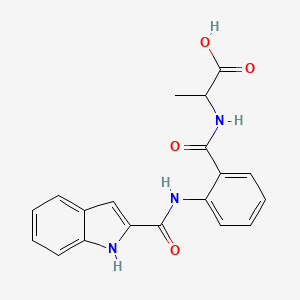
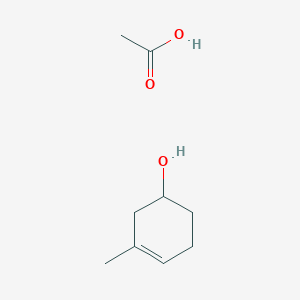
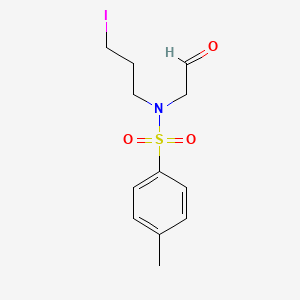
![3-Hydroxy-4-{[N-(pyridine-2-carbonyl)glycyl]amino}benzoic acid](/img/structure/B12543576.png)
![4H-Furo[3,2-c]pyran-2(6H)-one](/img/structure/B12543578.png)

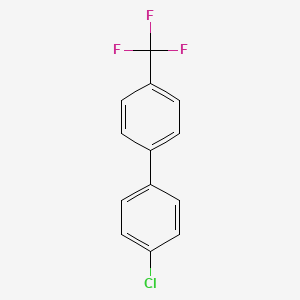
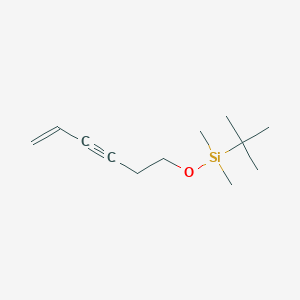
![2-{(E)-[(2-Aminophenyl)imino]methyl}-5-methoxy-4H-pyran-4-one](/img/structure/B12543600.png)
